molecular formula C35H48N10O15 B3029900 (b-Asp5)-Delta-Sleep Inducing Peptide CAS No. 82602-88-8

(b-Asp5)-Delta-Sleep Inducing Peptide

Cat. No.: B3029900
CAS No.: 82602-88-8
M. Wt: 848.8 g/mol
InChI Key: GGEQPJVCJLUAOE-GFVHOAGBSA-N
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Description

(b-Asp5)-Delta-Sleep Inducing Peptide is a synthetic peptide known for its role in inducing sleep. It is a modified form of the naturally occurring delta-sleep inducing peptide, which is involved in regulating sleep patterns. The modification involves the substitution of the fifth amino acid with aspartic acid, enhancing its stability and activity.

Mechanism of Action

Target of Action

It is known that the formation of isoaspartate (isoasp) sites in proteins is a major source of spontaneous protein damage under physiological conditions .

Mode of Action

Isoasp(5)-dsip, or (b-Asp5)-Delta-Sleep Inducing Peptide, is formed via succinimide-linked deamidation of asparagine or dehydration of aspartate . This process involves the formation of a five-membered cyclic succinimide intermediate . The formation of isoAsp leads to significant changes in protein structure, which can affect their function .

Biochemical Pathways

The formation of isoAsp sites and their subsequent correction by protein L-isoaspartyl O-methyltransferase (PIMT) is believed to constitute an important pathway of protein damage and repair . The formation of isoAsp can lead to a large displacement of the side chain of certain amino acids, and decreased electrostatic interactions .

Pharmacokinetics

It is known that the isomerization of aspartate and deamidation of asparagine, which result in the formation of isoasp, occur non-enzymatically under physiological conditions .

Result of Action

The formation of isoAsp can have significant effects on protein function. For example, it can lead to changes in protein structure, which can affect their stability and activity . In some cases, the formation of isoAsp can lead to precipitation, changes in immunogenicity, or other significant attributes .

Action Environment

Environmental factors such as temperature and pH can influence the rate of isomerization and deamidation, and thus the formation of isoAsp . Furthermore, the presence of certain amino acids in the protein sequence can also influence the rate of these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (b-Asp5)-Delta-Sleep Inducing Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

For large-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The peptides are then purified and characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(b-Asp5)-Delta-Sleep Inducing Peptide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide, leading to the formation of disulfide bonds.

    Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: The aspartic acid residue can participate in substitution reactions, where its side chain carboxyl group can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol (DTT), neutral pH.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

(b-Asp5)-Delta-Sleep Inducing Peptide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in sleep regulation and its effects on the central nervous system.

    Medicine: Potential therapeutic agent for sleep disorders and related conditions.

    Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.

Comparison with Similar Compounds

Similar Compounds

    Delta-Sleep Inducing Peptide: The natural form, less stable and less active compared to (b-Asp5)-Delta-Sleep Inducing Peptide.

    Vasopressin: Another peptide with different physiological effects, primarily involved in water retention and blood pressure regulation.

    Oxytocin: A peptide hormone with roles in social bonding and reproduction.

Uniqueness

This compound is unique due to its enhanced stability and activity, making it a more effective agent for inducing sleep compared to its natural counterpart. Its ability to cross the blood-brain barrier and interact with specific receptors highlights its potential as a therapeutic agent.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEQPJVCJLUAOE-GFVHOAGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82602-88-8
Record name delta Sleep-inducing peptide, isoasp(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082602888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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